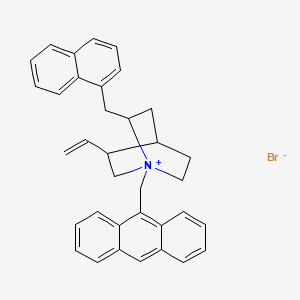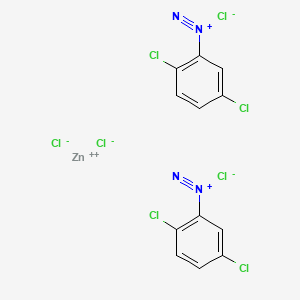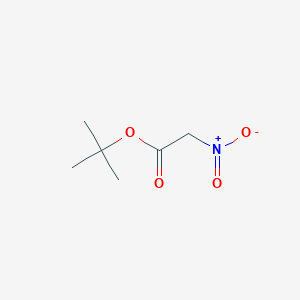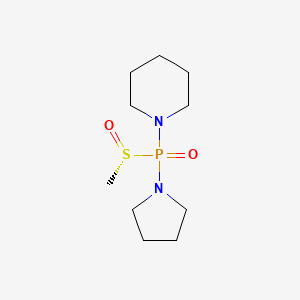
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C15H13Cl2NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5,8-dichloroquinoline-2,3-dicarboxylate typically involves the reaction of aryl amines with diethyl acetylenedicarboxylate in the presence of a catalyst. One efficient method uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C. This reaction forms the quinoline scaffold through a pseudo three-component reaction, resulting in high regioselectivity and good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of green chemistry, such as using eco-friendly catalysts and minimizing waste, are likely applied to scale up the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the ester groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and solvents like acetonitrile or ethanol.
Major Products
The major products formed from these reactions include modified quinoline derivatives, which can have different functional groups or oxidation states depending on the reaction conditions.
Applications De Recherche Scientifique
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, such as anticancer or antimicrobial agents, often involves this compound.
Industry: It may be used in the development of new materials or chemical processes
Mécanisme D'action
The mechanism by which diethyl 5,8-dichloroquinoline-2,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s quinoline core can intercalate with DNA or inhibit specific enzymes, affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 7,8-dichloroquinoline-2,3-dicarboxylate: Similar in structure but with different chlorine atom positions.
Diethyl 5,7-dichloroquinoline-2,3-dicarboxylate: Another similar compound with chlorine atoms at different positions.
Uniqueness
Diethyl 5,8-dichloroquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern on the quinoline ring, which can result in distinct chemical properties and biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C15H13Cl2NO4 |
|---|---|
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
diethyl 5,8-dichloroquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C15H13Cl2NO4/c1-3-21-14(19)9-7-8-10(16)5-6-11(17)12(8)18-13(9)15(20)22-4-2/h5-7H,3-4H2,1-2H3 |
Clé InChI |
DTPLWFHAXBAITO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CC(=C2N=C1C(=O)OCC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[4-[2-chloroethyl(ethyl)amino]phenyl]methylamino]-2,4-dinitrobenzamide](/img/structure/B13736368.png)






![5-(1,3-benzodioxol-5-yl)-6-[10-[5-(1,3-benzodioxol-5-yl)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-6-yl]decyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium;diiodide](/img/structure/B13736397.png)
![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)




